Superior In Vitro Potency for miR-96 Inhibition in TNBC Cells: Targaprimir-96 vs. Targapremir-210
Targaprimir-96 demonstrates a 4-fold higher potency in inhibiting its target miRNA in the same TNBC cell model compared to its closest analog Targapremir-210. Specifically, Targaprimir-96 reduces mature miR-96 levels in MDA-MB-231 triple-negative breast cancer cells with an IC50 of approximately 50 nM . In direct contrast, Targapremir-210 requires a 200 nM concentration to achieve a comparable reduction of its target, mature miR-210, in the identical MDA-MB-231 cell line, a difference quantified at a 4-fold lower potency .
| Evidence Dimension | Inhibition of Mature miRNA Levels (IC50) |
|---|---|
| Target Compound Data | ~50 nM (miR-96) |
| Comparator Or Baseline | Targapremir-210: ~200 nM (miR-210) |
| Quantified Difference | 4-fold lower IC50 (higher potency) |
| Conditions | MDA-MB-231 triple-negative breast cancer cell line; measurement of mature miRNA levels |
Why This Matters
This quantifiable 4-fold increase in potency ensures that lower, potentially less toxic concentrations of Targaprimir-96 are required to achieve the desired pharmacological effect in in vitro TNBC models, making it a more efficient and economical choice for target engagement studies.
